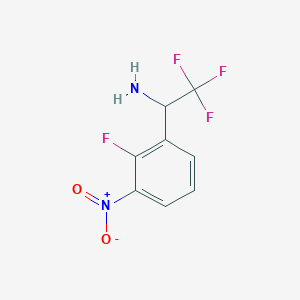

2,2,2-Trifluoro-1-(2-fluoro-3-nitrophenyl)ethan-1-amine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

2,2,2-Trifluoro-1-(2-fluoro-3-nitrophenyl)ethan-1-amine, also known as TFNEA, is a chemical compound that has been the subject of much scientific research due to its potential applications in the field of pharmaceuticals. This compound is a member of the class of substituted anilines and is of particular interest due to its unique chemical structure and potential therapeutic properties.

Wissenschaftliche Forschungsanwendungen

Reaction Kinetics and Mechanisms

The compound 2,2,2-Trifluoro-1-(2-fluoro-3-nitrophenyl)ethan-1-amine is involved in complex reactions, as indicated by research on related trifluoro compounds. For instance, studies on 1,1,1-trifluoro-2,2-bis-(4-nitrophenyl)ethane show that it reacts with piperidine and pyrrolidine bases to yield a 1-amino-1-fluoro-2,2-bis-(4-nitrophenyl)ethene through intermediate stages, indicating the compound's potential involvement in multi-step reactions (Jarczewski, Schroeder, & Dworniczak, 1986).

Trifluoromethylation in Organic Synthesis

The trifluoromethyl group plays an increasingly significant role in pharmaceutical and agrochemical compound design, influencing molecular properties significantly. Research on palladium-catalyzed trifluoromethylation of aryl chlorides underlines the importance of this group in modifying organic molecules, making it a key factor in the synthesis of complex organic materials (Cho et al., 2010).

Material Science: Fluoro-Polyimides and Fluorinated Polyimides

Fluoro-polyimides and fluorinated polyimides, synthesized from fluorine-containing aromatic diamines, demonstrate excellent thermal stability, low moisture absorption, and high hygrothermal stability. This makes them suitable for advanced material applications in various industries. Research in this area emphasizes the significance of fluorine atoms in modifying the physical and chemical properties of polyimides (Xie et al., 2001), (Chung & Hsiao, 2008).

Fluorination Techniques in Medicinal Chemistry

Fluorination is essential in medicinal chemistry, as it alters the physicochemical properties of biologically active compounds. Techniques like catalyst-free reductive trifluoroethylation reactions of free amines highlight the methodological advancements in incorporating fluorine into organic compounds, broadening the scope of medicinal applications (Andrews, Faizova, & Denton, 2017).

Eigenschaften

IUPAC Name |

2,2,2-trifluoro-1-(2-fluoro-3-nitrophenyl)ethanamine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6F4N2O2/c9-6-4(7(13)8(10,11)12)2-1-3-5(6)14(15)16/h1-3,7H,13H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RPPLHJLOAZCLFS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)[N+](=O)[O-])F)C(C(F)(F)F)N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6F4N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

238.14 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,2,2-Trifluoro-1-(2-fluoro-3-nitrophenyl)ethan-1-amine | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![8-[3-(Benzenesulfonyl)-6-ethoxyquinolin-4-yl]-1,4-dioxa-8-azaspiro[4.5]decane](/img/structure/B2645692.png)

![(Z)-4-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)-N-(3-(2-ethoxyethyl)benzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2645702.png)

![8-(4-(2-fluorophenyl)piperazine-1-carbonyl)-3-(m-tolyl)-[1,2,3]triazolo[1,5-a]quinazolin-5(4H)-one](/img/no-structure.png)